molecular formula C6H10N4O2 B1675546 Linsidomine CAS No. 33876-97-0

Linsidomine

Cat. No. B1675546
CAS RN: 33876-97-0
M. Wt: 170.17 g/mol
InChI Key: FKDHHVKWGRFRTG-UHFFFAOYSA-N
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Description

Linsidomine, also known as 3-morpholinosydnonimine or SIN-1, is a vasodilator . It is a metabolite of the antianginal drug molsidomine and acts by releasing nitric oxide (NO) from the endothelial cells nonenzymatically . It also hyperpolarizes the cell membrane through influencing the sodium-potassium pump, thereby rendering it less responsive to adrenergic stimulation .


Synthesis Analysis

Linsidomine is synthesized via a mechanochemical approach, which involves the mechanosynthesis of sydnones . This method has been extended to two related families of molecules, diarylsydnones and iminosydnones . A ball-milling approach towards the synthesis of diaryl sydnones was developed, which is a necessary step for the synthesis of potential sydnone-based ligands of metal complexes .


Molecular Structure Analysis

The molecular formula of Linsidomine is C6H10N4O2 . Its average mass is 170.169 Da and its monoisotopic mass is 170.080383 Da . The IUPAC name for Linsidomine is 3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Linsidomine include a molecular formula of C6H10N4O2, an average mass of 170.169 Da, and a monoisotopic mass of 170.080383 Da .

Scientific Research Applications

Cardiovascular Research

Scientific Field

Pharmacology and Cardiology Application Summary: Linsidomine is used as a vasodilator due to its ability to release nitric oxide (NO) nonenzymatically from endothelial cells . Methods of Application:

  • Efficacy: Usable erection in about 70% of patients and full erection in up to 50% of patients .
  • Safety: Does not appear to be associated with priapism .

Neuroprotection

Scientific Field

Neuroscience Application Summary: Investigated for its neuroprotective properties against oxidative stress on neurons . Methods of Application:

  • Neurotoxicity: Linsidomine is found to be neurotoxic and promotes oxidative stress on neurons .

Neurodegenerative Diseases

Scientific Field

Neurology Application Summary: Linsidomine is studied for its role in the pathogenesis of neurodegenerative diseases as a peroxynitrite-generating compound . Methods of Application:

  • Outcomes: It is implicated in the pathogenesis of neurodegenerative conditions .

Erectile Dysfunction

Scientific Field

Urology Application Summary: Linsidomine is used in the treatment of erectile dysfunction due to its vasodilatory effects . Methods of Application:

  • Efficacy: Produces usable erection in a significant percentage of patients .

Cerebral Vasospasm

Scientific Field

Neurosurgery and Neurology Application Summary: Linsidomine is compared with papaverine for its potency in relaxing isolated serotonin-precontracted human cadaveric cerebral arteries . Methods of Application:

  • Potency: Linsidomine is as potent as papaverine in relaxing the arteries .

Unstable Angina

Scientific Field

Cardiology Application Summary: Linsidomine’s efficacy is compared with isosorbide dinitrate in stabilizing patients with severe unstable angina . Methods of Application:

  • Efficacy: Linsidomine is at least as efficacious as isosorbide dinitrate in patient stabilization .

Antianginal Therapy

Scientific Field

Cardiology Application Summary: Linsidomine is a metabolite of the antianginal drug molsidomine and is used for its vasodilatory properties to treat angina pectoris . Methods of Application:

Sodium-Potassium Pump Influence

Scientific Field

Cellular Physiology Application Summary: Linsidomine has been shown to hyperpolarize the cell membrane by influencing the sodium-potassium pump, making cells less responsive to adrenergic stimulation . Methods of Application:

Analgesic Co-Crystals

Scientific Field

Pharmaceutical Chemistry Application Summary: Linsidomine is used in the design and synthesis of new multi-component bi-functional analgesic crystalline solids, co-crystals, and salts . Methods of Application:

  • Analgesic Efficacy: The resulting salts and co-crystals showed enhanced efficacy and potency compared to individual compounds .

Vascular Maladaptive Processes

Scientific Field

Vascular Biology Application Summary: Linsidomine’s vasodilatory properties are studied in relation to vascular maladaptive processes that contribute to chronic pain . Methods of Application:

  • Pain Management: Findings suggest potential benefits in managing chronic pain by targeting multiple neural and non-neural processes .

Cerebral Vasospasm Treatment

Scientific Field

Neurology and Pharmacology Application Summary: Linsidomine is compared with papaverine for its effectiveness in treating cerebral vasospasm . Methods of Application:

  • Clinical Implications: Linsidomine’s potency in relaxing arteries suggests new avenues in the pharmacological management of cerebral vasospasm .

Future Directions

Future research directions for Linsidomine could involve the development of new prodrugs . A mechanochemical approach to the synthesis of sydnones and derivatives has been developed, which could lead to the development of new prodrugs .

properties

IUPAC Name

3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDHHVKWGRFRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1[N+]2=CC(=N)O[N-]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16142-27-1 (mono-hydrochloride)
Record name Linsidomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID501026026
Record name 3-Morpholinosydnone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linsidomine

CAS RN

33876-97-0
Record name Linsidomine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33876-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linsidomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linsidomine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Morpholinosydnone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINSIDOMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5U71P6VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
974
Citations
JM Lablanche, G Grollier, JR Lusson, JP Bassand… - Circulation, 1997 - Am Heart Assoc
… received direct NO donors (infusion of linsidomine followed by oral molsidomine) or oral … Conclusions Treatment with linsidomine and molsidomine was associated with a modest …
Number of citations: 166 www.ahajournals.org
FCW Sutherland, AD De Jager, KJ Swart… - … of pharmaceutical and …, 2000 - Elsevier
… For this study, we only determined linsidomine but the method could easily be used for the rapid and simultaneous determination of molsidomine and linsidomine in one …
Number of citations: 5 www.sciencedirect.com
O Spreux‐Varoquaux, B Ulmer… - Fundamental & …, 1991 - Wiley Online Library
The pharmacokinetics of molsidomine were investigated in six young (25.5 ± 0.6 years) and in six elderly healthy volunteers (81.1 ± 3.1 years). After a 2 mg oral administration, …
Number of citations: 3 onlinelibrary.wiley.com
JP Remadi, B Colas, H Masson, M Slama… - Clinical …, 2002 - portlandpress.com
The response of the human radial artery to a direct NO donor, linsidomine or 3-morpholino-sydnonimine (Sin 1), in the therapeutic management of peri-operative spasm may increase …
Number of citations: 3 portlandpress.com
G Sütsch, JH Kim, C Bracht… - Clinical Pharmacology & …, 1997 - Wiley Online Library
… of linsidomine in veins and resistance arteries in subjects with nitroglycerin tolerance. Although the lack of cross-tolerance of linsidomine … , the findings suggest that linsidomine has the …
Number of citations: 26 ascpt.onlinelibrary.wiley.com
O Spreux‐Varoquaux, J Doll, C Dutot… - British journal of …, 1991 - Wiley Online Library
The pharmacokinetics of molsidomine were investigated in six healthy volunteers and in seven patients with alcoholic cirrhosis. After a 2 mg oral dose, molsidomine elimination half‐life …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
CG Stief, F Holmquist, M Djamilian, H Krah… - The Journal of …, 1992 - Elsevier
Recent experimental studies showed an important role of endothelium derived relaxing factor for cavernous smooth muscle relaxation. Since nitric oxide seems to account for the …
Number of citations: 97 www.sciencedirect.com
Y Zhang, C Palette-Pays, E Naline… - Journal of pharmacy …, 1993 - academic.oup.com
… The effects of molsidomine and its metabolite linsidomine were … Linsidomine exerted a relaxant effect similar to that of … Molsidomine was about one-hundredth as potent as linsidomine, …
Number of citations: 13 academic.oup.com
MC Truss, AJ Becker, MH Djamilian, CG Stiff, U Jonas - Urology, 1994 - Elsevier
Objectives. Recently, nitric oxide was shown to be a mediator of penileerection in men and the nitric oxide donor linsidomine chlorhydrate (SIN-1) was introduced as a novel treatment …
Number of citations: 85 www.sciencedirect.com
H Porst - The Journal of urology, 1993 - Elsevier
… linsidomine superior to prostaglandin El. Objective evaluation of erectile response to linsidomine … Duplex sonography after linsidomine and prostaglandin El with evaluation of peak flow …
Number of citations: 57 www.sciencedirect.com

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